6-Methyl-1-heptene

Description

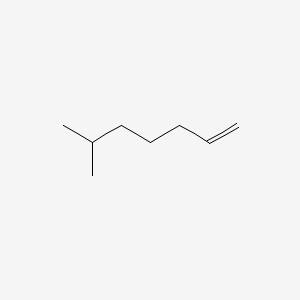

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVOXRAAHOJJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891923 | |

| Record name | 6-Methyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air., Liquid; [ChemSampCo MSDS] | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than 20 °F (NFPA, 2010) | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

25.2 [mmHg] | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11071-47-9, 5026-76-6 | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methyl-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5026-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011071479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-heptene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1-heptene is an unsaturated aliphatic hydrocarbon with the chemical formula C₈H₁₆. As a terminal alkene, its structure, characterized by a vinyl group and an isoheptyl skeleton, dictates its physical properties and chemical reactivity. This document provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and a summary of its key chemical transformations. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid with a distinct petroleum-like odor.[1][2] It is less dense than water and is insoluble in aqueous solutions.[1][2] Its nonpolar nature governs its solubility in organic solvents. As an unsaturated hydrocarbon, it is classified as a flammable liquid.[3][4]

Physical Properties

The key physical constants of this compound are summarized in the table below, providing a quantitative profile of the compound under standard conditions.

| Property | Value | Units | Notes and References |

| Molecular Formula | C₈H₁₆ | - | [1][3] |

| Molecular Weight | 112.21 | g/mol | [4] |

| Appearance | Clear, colorless liquid | - | With a petroleum-like odor.[1][2] |

| Density | 0.7125 - 0.719 | g/cm³ | At 20 °C.[2][3][5] |

| Boiling Point | 112.4 - 113.2 | °C | At 760 mmHg.[2][3][5] |

| Melting Point | -103.01 | °C | Estimated value.[2][3] |

| Flash Point | 15.5 | °C | [2][3][5] |

| Solubility in Water | 5.3 x 10⁻³ | g/L | At 25 °C (Insoluble).[1] |

| Refractive Index | 1.4045 - 1.411 | n²⁰/D | [2][3][5] |

| Vapor Pressure | 25.21 | mmHg | [2] |

Chemical and Spectroscopic Data

The chemical properties and identifiers are crucial for analytical and regulatory purposes. Spectroscopic data, while not presented in raw format here, is available through resources like the NIST WebBook.[6]

| Property | Value / Identifier | Notes and References |

| CAS Number | 5026-76-6 | [3] |

| IUPAC Name | 6-Methylhept-1-ene | [6] |

| Canonical SMILES | CC(C)CCCC=C | [1] |

| InChIKey | DFVOXRAAHOJJBN-UHFFFAOYSA-N | [1] |

| LogP (Octanol/Water) | 2.99 - 3.7 | [2][3] |

| Hazards | Highly Flammable, Skin Irritant, Aspiration Hazard | [4] |

| Spectroscopic Data | IR, Mass Spec, NMR data available | Data can be found in chemical databases such as NIST.[6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its fundamental physical properties.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. For this compound, a plausible and efficient route involves the reaction of 5-methylhexanal (B128087) with a methylidene ylide.

Objective: To synthesize this compound from 5-methylhexanal.

Materials:

-

n-Butyllithium (n-BuLi) in hexane (B92381) (2.5 M solution)

-

5-Methylhexanal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas atmosphere

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension under a nitrogen atmosphere. The formation of the orange/red colored ylide indicates a successful reaction.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Dissolve 5-methylhexanal (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to yield pure this compound.

Determination of Boiling Point (Micro-Scale Method)

Objective: To accurately measure the boiling point of a small sample of this compound.

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (0-150 °C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

Procedure:

-

Fill the small test tube to about half-full with the this compound sample.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, making sure the sample is immersed in the mineral oil.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

Objective: To determine the density of this compound using a pycnometer or a graduated cylinder and balance.

Apparatus:

-

Pycnometer (or a 10 mL graduated cylinder)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry pycnometer (or 10 mL graduated cylinder).

-

Fill the pycnometer completely with this compound, ensuring no air bubbles are present. If using a graduated cylinder, add a precise volume (e.g., 5.00 mL).

-

Measure and record the mass of the filled pycnometer or graduated cylinder.

-

Record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

-

Calculate the density using the formula: Density = Mass / Volume. The volume is the known volume of the pycnometer or the volume measured in the graduated cylinder.

-

Repeat the measurement at least twice more and calculate the average density.

Chemical Reactivity and Signaling Pathways

The primary site of reactivity in this compound is the carbon-carbon double bond. This functional group undergoes typical electrophilic addition reactions.

Catalytic Hydrogenation

This compound can be reduced to its corresponding alkane, 2-methylheptane, through catalytic hydrogenation. This reaction involves the syn-addition of hydrogen across the double bond.

Reaction: C₈H₁₆ (this compound) + H₂ --(Pd/C or Pt)--> C₈H₁₈ (2-Methylheptane)

The enthalpy of this reaction is approximately -126.4 ± 2.0 kJ/mol.[6]

Epoxidation

The double bond can be converted into an epoxide, a three-membered cyclic ether, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a syn-addition of an oxygen atom.

Reaction: C₈H₁₆ (this compound) + m-CPBA --> C₈H₁₆O (1,2-epoxy-6-methylheptane) + m-chlorobenzoic acid

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Caption: Catalytic hydrogenation of this compound to 2-methylheptane.

Caption: Relationship between the structure and properties of this compound.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. 1-Heptene, 6-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 6-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1-heptene (B80069) is a valuable terminal alkene building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. Its branched structure and terminal double bond offer versatile handles for further chemical transformations. This technical guide provides a comprehensive overview of plausible and effective synthesis routes for this compound, designed to be a practical resource for laboratory chemists. This document outlines detailed experimental protocols for two primary synthetic strategies: the Grignard Reaction and the Wittig Reaction. Quantitative data, where available from analogous transformations, is summarized, and reaction pathways are visualized to facilitate understanding and implementation.

Introduction

The synthesis of terminal alkenes with specific substitution patterns is a fundamental objective in organic chemistry. This compound, with its isobutyl group at the 6-position, presents a synthetic challenge that can be addressed by several established carbon-carbon bond-forming reactions. This guide focuses on two of the most reliable and versatile methods: the nucleophilic addition of a Grignard reagent to an allyl halide and the olefination of a carbonyl compound using a phosphorus ylide (Wittig reaction). Each route offers distinct advantages and considerations in terms of starting material availability, reaction conditions, and potential byproducts.

Synthesis Route 1: Grignard Reaction

The Grignard reaction provides a direct and efficient method for the formation of the carbon skeleton of this compound. This approach involves the coupling of an isobutyl Grignard reagent with an allyl halide.

Reaction Scheme

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the coupling of Grignard reagents with allyl halides.[1]

Materials:

-

Magnesium turnings

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Allyl bromide (3-bromoprop-1-ene)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of Isobutylmagnesium Bromide:

-

In a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents). The system is maintained under an inert atmosphere (nitrogen or argon).

-

Add a small crystal of iodine to the magnesium turnings.

-

A solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.

-

A small portion of the isobutyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

The solution of isobutylmagnesium bromide is cooled in an ice bath.

-

A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield this compound.

-

Quantitative Data

| Parameter | Value (Expected) |

| Yield | 50-70% |

| Purity | >95% after fractional distillation |

| Reaction Time | 3-4 hours |

Table 1. Expected quantitative data for the Grignard synthesis of this compound.

Synthesis Route 2: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds.[2][3][4][5][6] For the synthesis of this compound, this involves the reaction of isovaleraldehyde (B47997) with a methylene-containing Wittig reagent.

Reaction Scheme

Caption: Wittig reaction pathway for this compound synthesis.

Experimental Protocol

This protocol is a generalized procedure based on standard Wittig reaction methodologies.[2][3][6]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes or another strong base

-

Isovaleraldehyde (3-methylbutanal)

-

Anhydrous tetrahydrofuran (THF)

-

Pentane (B18724) or hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

-

Olefination Reaction:

-

Cool the ylide solution to 0 °C.

-

Add a solution of isovaleraldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The disappearance of the ylide color indicates the reaction is proceeding.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the product with pentane or hexane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The triphenylphosphine oxide byproduct can be partially removed by filtration if it precipitates.

-

The solvent is removed by distillation. The crude product is then purified by fractional distillation to afford this compound.

-

Quantitative Data

The Wittig reaction is known for its high yields, especially for the formation of terminal alkenes.

| Parameter | Value (Expected) |

| Yield | 70-90% |

| Purity | >95% after purification |

| Reaction Time | 2-3 hours |

Table 2. Expected quantitative data for the Wittig synthesis of this compound.

Conclusion

Both the Grignard and Wittig reactions represent viable and effective strategies for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and purification capabilities. The Grignard route offers a straightforward coupling approach, while the Wittig reaction provides a highly efficient olefination with generally high yields. The detailed protocols and expected quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable preparation of this important chemical building block. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific applications.

References

Spectroscopic Profile of 6-Methyl-1-heptene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aliphatic alkene, 6-methyl-1-heptene (B80069). The information detailed herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational dataset for the characterization of this compound. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. Note that where experimental data was not publicly available, predicted data from validated computational models has been used.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.81 | ddt | 1H | H-2 |

| 4.97 | d | 1H | H-1a (trans) |

| 4.92 | d | 1H | H-1b (cis) |

| 2.04 | t | 2H | H-3 |

| 1.54 | m | 1H | H-6 |

| 1.38 | m | 2H | H-4 |

| 1.17 | m | 2H | H-5 |

| 0.86 | d | 6H | H-7, H-8 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Atom |

| 139.2 | C-2 |

| 114.2 | C-1 |

| 38.4 | C-5 |

| 33.8 | C-3 |

| 28.9 | C-6 |

| 26.5 | C-4 |

| 22.6 | C-7, C-8 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H stretch |

| 2956 | Strong | C-H stretch (asymmetric, CH₃) |

| 2925 | Strong | C-H stretch (asymmetric, CH₂) |

| 2870 | Strong | C-H stretch (symmetric, CH₃) |

| 1642 | Medium | C=C stretch |

| 1466 | Medium | C-H bend (CH₂, CH₃) |

| 1384 | Medium | C-H bend (gem-dimethyl) |

| 993 | Strong | =C-H bend (out-of-plane) |

| 910 | Strong | =C-H bend (out-of-plane) |

Data obtained from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 5 | [M]⁺ (Molecular Ion) |

| 97 | 2 | [M - CH₃]⁺ |

| 83 | 10 | [M - C₂H₅]⁺ |

| 70 | 35 | [M - C₃H₆]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-Butyl cation) |

| 56 | 85 | [C₄H₈]⁺ |

| 43 | 60 | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | 80 | [C₃H₅]⁺ (Allyl cation) |

Data obtained from the NIST WebBook.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of volatile, non-polar organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the spectra are integrated to determine the relative number of protons, and the coupling constants are measured from the multiplet splittings.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for gas-phase measurements, the sample is introduced into a gas cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or gas cell is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans are averaged to enhance the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The GC column separates the components of the sample, and the eluent is passed directly into the ion source of the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The mass spectrum is plotted as the relative abundance of ions versus their m/z ratio. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

6-Methyl-1-heptene: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-heptene is a branched-chain aliphatic alkene with the chemical formula C₈H₁₆. While its synthetic applications are established, its role and presence in biological systems are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, potential biosynthetic pathways, and analytical methodologies for the detection and quantification of this compound. This document is intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug development who may encounter or have an interest in this volatile organic compound (VOC).

Natural Occurrence of this compound

The natural occurrence of this compound appears to be rare and is not widely documented in scientific literature. Extensive searches of databases and literature on plant, fungal, and insect volatiles have not yielded significant evidence of its presence.

The only documented source identified is in human feces, as listed in the Human Metabolome Database (HMDB)[1]. The origin and significance of this compound in the human gut microbiome remain to be elucidated. It could be a metabolic byproduct of gut bacteria or a transformation product of dietary components.

Table 1: Documented Natural Occurrence of this compound

| Source Organism/Environment | Sample Type | Method of Detection | Reference |

| Human | Feces | Not Specified | [1] |

It is important to note that the absence of evidence is not evidence of absence. The limited detection of this compound could be due to its low abundance, transient nature, or limitations of analytical methods employed in broad VOC profiling studies. Further targeted research is required to definitively map its distribution in the natural world.

Proposed Biosynthesis of this compound

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on known metabolic pathways for the formation of other branched-chain alkenes in microorganisms, a hypothetical pathway can be proposed. This pathway would likely originate from the fatty acid biosynthesis machinery, utilizing a branched-chain starter unit.

The proposed pathway initiates with the synthesis of isovaleryl-CoA, which can be derived from the degradation of leucine (B10760876) or synthesized de novo. Isovaleryl-CoA then serves as a starter unit for fatty acid synthase (FAS) to build a C8 acyl chain. The terminal double bond could be introduced through a specialized enzymatic activity, possibly a desaturase or a terminal alkene-forming enzyme.

Below is a conceptual workflow for a potential biosynthetic route to this compound.

Experimental Protocols for Analysis

The analysis of this compound, as a volatile organic compound, typically involves its extraction from the sample matrix, followed by separation and identification using chromatographic and spectrometric techniques.

Sample Preparation and Extraction of Volatiles

The choice of extraction method depends on the sample matrix (e.g., plant tissue, microbial culture, insect effluvia).

3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free and widely used technique for the extraction of VOCs from solid, liquid, or gaseous samples.

-

Apparatus: SPME fiber holder and various fiber coatings (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).

-

Procedure:

-

Place the sample in a sealed vial.

-

Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Volatiles from the sample partition into the fiber coating.

-

Retract the fiber and introduce it into the gas chromatograph injector for thermal desorption of the analytes.

-

3.1.2. Solvent Extraction

This method is suitable for extracting less volatile compounds or when a larger sample volume is required.

-

Apparatus: Glass vials, rotary evaporator.

-

Solvents: Hexane, dichloromethane, or other organic solvents.

-

Procedure:

-

Immerse the sample in the chosen solvent for a specific duration.

-

Agitate or sonicate to enhance extraction efficiency.

-

Separate the solvent extract from the sample matrix.

-

Concentrate the extract using a gentle stream of nitrogen or a rotary evaporator before analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating aliphatic hydrocarbons.

-

Injector: Operated in splitless or split mode, with the temperature set to ensure efficient desorption of analytes from the SPME fiber or volatilization of the liquid extract.

-

Oven Temperature Program: A temperature gradient is programmed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is commonly used for generating reproducible mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions.

-

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in databases such as the NIST/EPA/NIH Mass Spectral Library. The retention index is also used for confirmation.

-

Quantification: For quantitative analysis, a calibration curve is prepared using authentic standards of this compound. An internal standard can be used to correct for variations in extraction and injection.

-

Below is a generalized workflow for the analysis of volatile organic compounds from a biological sample.

Conclusion and Future Directions

The current body of scientific literature provides limited information on the natural occurrence and biosynthesis of this compound. Its detection in human feces suggests a potential link to the gut microbiome, a promising avenue for future research. The proposed biosynthetic pathway, based on known mechanisms for branched-chain alkene formation, requires experimental validation.

For researchers and professionals in drug development, the potential biological activity of this compound remains unexplored. Its structural similarity to other known semiochemicals and signaling molecules suggests that it may have ecological or physiological roles.

Future research should focus on:

-

Targeted screening: Employing sensitive analytical techniques to screen a wide range of natural sources for the presence of this compound.

-

Isotopic labeling studies: To elucidate the biosynthetic pathway in organisms where it is found to be produced.

-

Bioactivity screening: Investigating the potential antimicrobial, signaling, or other biological activities of this compound.

This technical guide provides a foundation for further investigation into this sparsely studied volatile compound, highlighting the significant knowledge gaps and opportunities for future discovery.

References

An In-depth Technical Guide to 6-Methyl-1-heptene for Researchers, Scientists, and Drug Development Professionals

An Introduction to 6-Methyl-1-heptene (B80069): Properties, Synthesis, and Reactions

This technical guide provides a comprehensive overview of this compound, a branched-chain olefin of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document details its fundamental chemical and physical properties, outlines key experimental protocols for its synthesis and subsequent reactions, and presents this information in a format tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, a colorless liquid with a petroleum-like odor, is an unsaturated hydrocarbon.[1] Its structure, featuring a terminal double bond and a methyl branch, makes it a versatile synthon in organic chemistry.

IUPAC Name: 6-methylhept-1-ene

CAS Number: 5026-76-6

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [2] |

| Molecular Weight | 112.21 g/mol | [3] |

| Density | 0.719 g/cm³ at 20°C | |

| Boiling Point | 112.4 - 113.2 °C at 760 mmHg | |

| Melting Point | -103.01 °C (estimate) | |

| Flash Point | 15.5 °C | |

| Refractive Index | 1.411 at 20°C | |

| Solubility | Insoluble in water | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry reactions. Below are detailed protocols for two common methods: the Wittig reaction and the Grignard reaction.

2.1. Synthesis via Wittig Reaction

This method involves the reaction of an ylide, generated from a phosphonium (B103445) salt, with a carbonyl compound. For the synthesis of this compound, isobutyltriphenylphosphonium bromide is reacted with formaldehyde (B43269).

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isobutyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with Formaldehyde:

-

Introduce formaldehyde (1.0 equivalent), either as a gas from the depolymerization of paraformaldehyde or as a solution in an appropriate solvent, to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

2.2. Synthesis via Grignard Reaction

This approach utilizes the reaction of a Grignard reagent with an allyl halide. Specifically, isobutylmagnesium bromide is reacted with allyl bromide.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether to the addition funnel and add a small portion to the magnesium turnings.

-

Once the reaction initiates (indicated by bubbling and heat generation), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Allyl Bromide:

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise from the addition funnel.

-

After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by distillation.

-

Purify the resulting liquid by fractional distillation to yield this compound.

-

Key Reactions of this compound

The terminal double bond in this compound is a reactive site for various transformations, making it a useful intermediate in the synthesis of more complex molecules.

3.1. Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction can be catalyzed by rhodium or cobalt complexes and typically yields a mixture of linear and branched aldehydes.[4][5][6]

Experimental Protocol:

-

Catalyst Preparation and Reaction Setup:

-

In a high-pressure autoclave equipped with a magnetic stirrer and gas inlets, charge the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine (B1218219) ligand (e.g., triphenylphosphine) under an inert atmosphere.

-

Add the solvent (e.g., toluene) and this compound.

-

Seal the autoclave and purge several times with syngas (a mixture of carbon monoxide and hydrogen).

-

-

Reaction Execution:

-

Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by gas chromatography by taking samples periodically.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

Remove the solvent under reduced pressure.

-

The resulting aldehydes (7-methyl-1-octanal and 2,6-dimethyl-1-heptanal) can be purified by distillation or chromatography.

-

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its structural motif is relevant in medicinal chemistry. Branched alkyl chains can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The introduction of a methyl group can impact metabolic stability, receptor binding affinity, and lipophilicity. As a versatile building block, this compound can be used to synthesize more complex molecules that may possess biological activity.

Visualized Workflows

5.1. Synthesis of this compound via Wittig Reaction

Caption: Wittig reaction pathway for this compound synthesis.

5.2. Hydroformylation of this compound

Caption: Hydroformylation of this compound to aldehydes.

References

solubility of 6-Methyl-1-heptene in organic solvents

An In-depth Technical Guide on the Solubility of 6-Methyl-1-heptene in Organic Solvents

Executive Summary

This compound is a nonpolar aliphatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," indicating a high affinity for nonpolar organic solvents and poor solubility in polar solvents. This guide provides a summary of the expected solubility of this compound based on its chemical properties and outlines a general experimental protocol for the quantitative determination of its solubility in various organic media. Due to the specific nature of this compound, publicly available quantitative solubility data is limited; therefore, this document focuses on theoretical principles and a standardized methodology for empirical determination.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C8H16 |

| Molar Mass | 112.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 113-114 °C |

| Density | 0.719 g/mL at 25 °C |

| Polarity | Nonpolar |

Theoretical Solubility Profile

The solubility of this compound can be predicted based on its nonpolar aliphatic structure. It will readily dissolve in solvents with similar characteristics, primarily through weak intermolecular van der Waals forces. Conversely, it will exhibit poor solubility in polar solvents where stronger dipole-dipole interactions or hydrogen bonding are the dominant intermolecular forces.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | London Dispersion Forces |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High / Miscible | London Dispersion Forces, Pi-stacking |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | London Dispersion Forces, Dipole-induced dipole |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | London Dispersion Forces, Weak dipole-dipole |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Low to Moderate | Dipole-dipole, London Dispersion Forces |

| Alcohols | Methanol, Ethanol | Very Low / Immiscible | Hydrogen Bonding, Dipole-dipole |

| Polar Aprotic | Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) | Very Low / Immiscible | Dipole-dipole |

General Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the solubility of a liquid analyte, such as this compound, in an organic solvent at a specified temperature.

4.1 Materials and Equipment

-

This compound (high purity)

-

Organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

4.2 Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand in the temperature-controlled environment for at least 12 hours to allow the undissolved phase to separate.

-

For stable emulsions, centrifuge the mixture at a moderate speed to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Filter the aliquot through a syringe filter compatible with the solvent to remove any suspended microdroplets.

-

Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample via GC-FID to determine the precise concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility (S) using the following formula: S ( g/100 mL) = C × DF × (V/100) Where:

-

C = Concentration from GC analysis (g/mL)

-

DF = Dilution factor

-

V = Initial volume of solvent (mL)

-

-

4.3 Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Logical Relationship of Solubility

The solubility of this compound is a function of the physicochemical properties of both the solute and the solvent, as well as external conditions like temperature. The following diagram illustrates this relationship.

historical discovery and initial studies of 6-Methyl-1-heptene

An In-depth Technical Guide to the Historical Discovery and Initial Studies of 6-Methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context surrounding the initial synthesis and characterization of this compound. While a singular "discovery" event is not clearly documented in readily available literature, this document consolidates early synthetic methodologies and the initial physicochemical and spectroscopic data reported for this branched-chain alkene. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, detailing plausible early experimental protocols and presenting key quantitative data in a clear, comparative format. Visualizations of a likely early synthetic pathway and a general experimental workflow are provided to further elucidate the historical context of its preparation and study.

Introduction

This compound (C₈H₁₆) is a branched-chain alkene that has found utility in various areas of chemical synthesis and materials science.[1] Its structure, featuring a terminal double bond and a methyl branch at the 6-position, imparts specific reactivity and physical properties. The historical emergence of this compound is intertwined with the broader development of synthetic organic chemistry in the early to mid-20th century, a period marked by the exploration of fundamental reaction mechanisms for the creation of hydrocarbons. While pinpointing a specific first synthesis is challenging, its preparation can be logically inferred through common alkene synthesis methods of the era, such as the dehydration of alcohols and Grignard reactions. This guide will focus on these plausible early synthetic routes and the initial characterization data that defined the compound in its early appearances in the scientific literature.

Plausible Early Synthetic Methodologies

The synthesis of alkenes was a significant area of research in the early 20th century. Two primary methods were commonly employed for the preparation of compounds like this compound.

Dehydration of 6-Methyl-1-heptanol

One of the most straightforward and historically significant methods for synthesizing terminal alkenes was the acid-catalyzed dehydration of the corresponding primary alcohol.

Experimental Protocol:

-

Apparatus: A distillation apparatus equipped with a round-bottom flask, a fractionating column, a condenser, and a receiving flask. A heating mantle or oil bath would be used for controlled heating.

-

Reagents:

-

6-Methyl-1-heptanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) as a catalyst

-

Anhydrous Calcium Chloride or Sodium Sulfate for drying

-

Sodium Bicarbonate solution for washing

-

-

Procedure:

-

6-Methyl-1-heptanol is placed in the round-bottom flask with a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

The mixture is heated to a temperature sufficient to induce dehydration and distill the resulting alkene (typically 150-200 °C).

-

The crude distillate, containing this compound, water, and some unreacted alcohol, is collected in the receiving flask.

-

The distillate is washed with a dilute sodium bicarbonate solution to neutralize any acidic residue, followed by washing with water.

-

The organic layer is separated and dried over an anhydrous drying agent (e.g., calcium chloride or sodium sulfate).

-

The dried liquid is then purified by fractional distillation to yield pure this compound.

-

Grignard Reaction

The Grignard reaction, discovered by Victor Grignard in 1900, became a cornerstone of organic synthesis for forming carbon-carbon bonds. A plausible early synthesis of this compound would involve the reaction of a Grignard reagent with an allyl halide.

Experimental Protocol:

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a mechanical stirrer. An inert atmosphere (e.g., dry nitrogen or argon) would be maintained.

-

Reagents:

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent

-

Allyl bromide (3-bromoprop-1-ene)

-

Saturated aqueous ammonium (B1175870) chloride solution for quenching

-

-

Procedure:

-

Preparation of the Grignard Reagent: Magnesium turnings are placed in the reaction flask under an inert atmosphere. A small amount of isobutyl bromide in anhydrous ether is added to initiate the reaction. Once initiated, the remaining isobutyl bromide solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The mixture is stirred until most of the magnesium has reacted to form isobutylmagnesium bromide.

-

Coupling Reaction: The solution of the Grignard reagent is cooled in an ice bath. A solution of allyl bromide in anhydrous ether is then added dropwise from the dropping funnel.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and then dried over an anhydrous drying agent.

-

The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation to yield this compound.

-

Initial Characterization and Physical Properties

The initial characterization of a newly synthesized compound in the early 20th century relied on the determination of its fundamental physical properties and elemental analysis. Spectroscopic methods, while in their infancy, were also beginning to be employed.

Physicochemical Data

The following table summarizes the key physical properties of this compound as reported in early and modern literature.

| Property | Reported Value | Reference |

| Molecular Formula | C₈H₁₆ | [2] |

| Molecular Weight | 112.21 g/mol | [2] |

| CAS Registry Number | 5026-76-6 | [2] |

| Boiling Point | 112-114 °C at 760 mmHg | |

| Density | 0.719 g/cm³ at 20 °C | |

| Refractive Index (n_D²⁰) | 1.4045 |

Early Spectroscopic Data

While detailed spectroscopic data from the time of its initial synthesis is scarce, modern databases provide characteristic spectroscopic information that would have been foundational to its later studies.

Infrared (IR) Spectroscopy:

Early IR spectroscopy would have been crucial in identifying the key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3075 | =C-H stretch (vinyl) |

| ~1640 | C=C stretch |

| ~990 and ~910 | =C-H bend (out-of-plane) |

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 112 | Molecular Ion (M⁺) |

| 70 | Loss of C₃H₆ (propene) |

| 57 | Loss of C₄H₇ |

| 43 | Isopropyl cation (base peak) |

| 41 | Allyl cation |

Visualizations

Synthetic Pathway: Grignard Reaction

Caption: Plausible early synthesis of this compound via Grignard reaction.

Experimental Workflow: Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The are representative of the advancements in synthetic organic chemistry during the early to mid-20th century. While a singular pioneering publication is not readily evident, its synthesis was achievable through established methods like alcohol dehydration and Grignard reactions. The initial characterization, based on physical constants and later confirmed by spectroscopic methods, provided the foundational data for its subsequent use in more complex chemical syntheses and applications. This guide serves as a concise technical reference to the early understanding of this particular branched alkene, providing valuable context for researchers in the field.

References

Quantum Chemical Analysis of 6-Methyl-1-heptene: A Theoretical Investigation

Abstract: This technical guide provides a comprehensive overview of a proposed quantum chemical study on 6-methyl-1-heptene (B80069). Due to the absence of published computational studies on this specific molecule, this document outlines a robust theoretical protocol using Density Functional Theory (DFT) and presents illustrative data to demonstrate the expected outcomes. The guide is intended for researchers, scientists, and professionals in drug development and computational chemistry, offering a foundational methodology for analyzing the geometric, vibrational, and electronic properties of this compound and similar aliphatic alkenes. The presented workflow and data serve as a blueprint for future computational investigations in this area.

Introduction

This compound is an unsaturated aliphatic hydrocarbon with the chemical formula C8H16.[1][2][3][4][5] Understanding its three-dimensional structure, vibrational modes, and electronic characteristics is fundamental for predicting its reactivity, stability, and potential interactions in chemical systems. Quantum chemical calculations have become an indispensable tool for elucidating such molecular properties, offering insights that complement experimental data.[6]

This guide details a proposed computational study to characterize this compound. The primary objectives of this theoretical investigation are:

-

To determine the optimized molecular geometry in the ground state.

-

To calculate the vibrational frequencies and characterize the infrared spectrum.

-

To analyze the frontier molecular orbitals (HOMO and LUMO) and other key electronic properties.

The methodologies and illustrative data presented herein provide a framework for conducting and interpreting quantum chemical calculations for this molecule.

Proposed Computational Methodology

The following protocol outlines a standard and effective computational approach for the quantum chemical analysis of this compound. This methodology is designed to yield accurate and reliable data on the molecule's structural, vibrational, and electronic properties.

2.1 Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be run on a high-performance computing cluster to ensure timely completion.

2.2 Level of Theory

To balance computational cost and accuracy, the recommended level of theory is Density Functional Theory (DFT).[7] Specifically, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional would be employed.[7] This functional is well-established for its reliable prediction of geometries and energies for a wide range of organic molecules.[7]

2.3 Basis Set

The Pople-style 6-31G(d,p) basis set is proposed for all calculations. This split-valence basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing the necessary flexibility to accurately describe the molecular geometry and electron distribution.

2.4 Calculation Protocol

-

Initial Structure: The initial 3D structure of this compound would be constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: The structure would then be fully optimized at the B3LYP/6-31G(d,p) level of theory in the gas phase. The optimization process is continued until the forces on all atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) spectrum.

-

Electronic Property Analysis: The final optimized geometry would be used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.

Illustrative Results

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound.

Note: The data presented below is illustrative and represents typical values expected from the proposed B3LYP/6-31G(d,p) calculations. It is intended to serve as a template for reporting the results of an actual computational study.

Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles are presented in Table 1.

| Table 1: Selected Optimized Geometric Parameters (Illustrative Data) | |

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C1=C2 | 1.33 Å |

| C2-C3 | 1.51 Å |

| C6-C7 | 1.54 Å |

| C6-C8 | 1.54 Å |

| C-H (vinyl) | 1.08 Å |

| C-H (alkyl) | 1.09 Å |

| Bond Angles (°) ** | |

| ∠ C1=C2-C3 | 124.5° |

| ∠ C2-C3-C4 | 112.0° |

| ∠ C5-C6-C7 | 111.5° |

| Dihedral Angles (°) ** | |

| ∠ H-C1=C2-C3 | 180.0° |

| ∠ C3-C4-C5-C6 | -178.5° |

Vibrational Frequencies

Vibrational analysis identifies the characteristic stretching and bending modes of the molecule. Table 2 highlights the most significant calculated vibrational frequencies.

| Table 2: Calculated Vibrational Frequencies (Illustrative Data) | |

| Vibrational Mode | Frequency (cm⁻¹) |

| C1=C2 Alkene Stretch | 3080 cm⁻¹ |

| =C-H Vinyl Stretch | 2995 cm⁻¹ |

| -C-H Alkyl Stretch (Asymmetric) | 2960 cm⁻¹ |

| -C-H Alkyl Stretch (Symmetric) | 2875 cm⁻¹ |

| -CH2- Scissoring | 1465 cm⁻¹ |

| C=C-H Out-of-Plane Bend | 910 cm⁻¹ |

Electronic Properties

The electronic properties, particularly the frontier molecular orbitals, are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.

| Table 3: Calculated Electronic Properties (Illustrative Data) | |

| Property | Calculated Value |

| HOMO Energy | -6.50 eV |

| LUMO Energy | 1.25 eV |

| HOMO-LUMO Gap | 7.75 eV |

| Dipole Moment | 0.35 D |

Visualized Workflow

The logical flow of the proposed computational study is depicted in the following diagram. It illustrates the sequential steps from the initial molecular structure input to the final analysis of its properties.

Figure 1: A diagram illustrating the proposed quantum chemical calculation workflow.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and 6-31G(d,p) basis set, it is possible to obtain reliable data on the molecule's geometric, vibrational, and electronic properties. The illustrative results presented in this document provide a clear expectation of the insights that can be gained from such a study. This proposed framework serves as a valuable resource for researchers initiating computational investigations into the properties and reactivity of this compound and related olefinic compounds.

References

- 1. This compound | C8H16 | CID 21122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 3. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. 1-Heptene, 6-methyl- [webbook.nist.gov]

- 6. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 7. diva-portal.org [diva-portal.org]

Methodological & Application

Application of 6-Methyl-1-heptene in Ziegler-Natta Polymerization: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziegler-Natta (Z-N) polymerization is a cornerstone of polymer synthesis, enabling the production of stereoregular polymers from α-olefins.[1][2] This technique, which historically revolutionized polymer chemistry, offers precise control over polymer architecture, leading to materials with tailored properties.[3][4] While extensively studied for simple α-olefins like propylene (B89431), the use of branched α-olefins such as 6-methyl-1-heptene (B80069) presents unique opportunities for creating polymers with specific thermal and mechanical characteristics. The incorporation of the isobutyl group in poly(this compound) can impart desirable properties such as improved solubility and modified crystallinity compared to linear polyolefins.

This document provides detailed application notes and representative protocols for the polymerization of this compound using Ziegler-Natta catalysts. It is intended to guide researchers in the synthesis and characterization of novel polyolefins based on this branched monomer.

Application Notes

Catalyst Systems for this compound Polymerization

The choice of the Ziegler-Natta catalyst system is critical for controlling the polymerization of this compound. A typical Z-N catalyst system consists of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[5][6][7] For stereospecific polymerization of branched α-olefins, heterogeneous supported catalysts are often preferred.

-

Heterogeneous Catalysts: These are typically titanium compounds supported on magnesium chloride (MgCl₂).[1][8] The support plays a crucial role in the catalyst's activity and stereoselectivity.[8] Internal and external electron donors, such as phthalates or silanes, are often added to the catalyst formulation to enhance the stereospecificity, leading to highly isotactic or syndiotactic polymers.[1][9] For this compound, a fourth-generation Z-N catalyst comprising TiCl₄/MgCl₂ with an internal donor, activated by an aluminum alkyl cocatalyst and an external donor, would be a suitable starting point for achieving high isotacticity.

-

Homogeneous Catalysts: Metallocene-based homogeneous catalysts, activated by methylaluminoxane (B55162) (MAO), can also be employed. These systems often exhibit single-site behavior, leading to polymers with narrow molecular weight distributions.[1] The stereochemical outcome of the polymerization can be finely tuned by modifying the ligand framework of the metallocene complex.

Expected Polymer Properties and Characterization

The polymerization of this compound can yield polymers with varying tacticity:

-

Isotactic Poly(this compound): In this stereoisomer, the isobutyl side chains are all located on the same side of the polymer backbone.[4] This regular structure allows for polymer chains to pack into a crystalline lattice, resulting in a semi-crystalline material with a distinct melting point and enhanced mechanical strength.[10]

-

Syndiotactic Poly(this compound): Here, the isobutyl groups alternate regularly on opposite sides of the polymer chain.[4] This can also lead to a crystalline polymer, though with different packing and properties compared to the isotactic form.

-

Atactic Poly(this compound): A random arrangement of the side groups results in an amorphous, non-crystalline polymer with more rubbery and soluble characteristics.[4]

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer's microstructure and tacticity.

-

Gel Permeation Chromatography (GPC): To measure the molecular weight (Mₙ, Mₙ) and molecular weight distribution (PDI = Mₙ/Mₙ).

-

Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (T₉) and melting temperature (Tₘ).

-

X-ray Diffraction (XRD): To assess the crystalline structure and degree of crystallinity.

Experimental Protocols

The following are representative protocols for the homopolymerization of this compound and its copolymerization with propylene. These should be considered as starting points and may require optimization.

Protocol 1: Homopolymerization of this compound

Objective: To synthesize isotactic poly(this compound) using a heterogeneous Ziegler-Natta catalyst.

Materials:

-

This compound (purified by passing through activated alumina (B75360) and stored over molecular sieves)

-

Toluene (B28343) (anhydrous)

-

Ziegler-Natta catalyst: TiCl₄ supported on MgCl₂ (e.g., 2.5 wt% Ti)

-